Methyl N-(2,3-dimethylphenyl)-N-(methylsulfonyl)glycinate is an organic compound classified as a glycine derivative. It features a unique structure characterized by the presence of a 2,3-dimethylphenyl group and a methylsulfonyl group attached to the glycine backbone. This compound holds potential in various scientific fields, including chemistry, biology, and medicine, where it is investigated for its biological activity and potential therapeutic effects .
The compound is cataloged under the Chemical Abstracts Service number 592472-92-9. Its molecular formula is C11H15NO4S, with a molecular weight of approximately 257.31 g/mol. It is primarily sourced from chemical suppliers and used in research settings for further exploration of its properties and applications .
The synthesis of methyl N-(2,3-dimethylphenyl)-N-(methylsulfonyl)glycinate typically involves several key steps:
This multi-step synthesis highlights the compound's complexity and the need for careful control of reaction conditions to achieve high purity and yield.
The molecular structure of methyl N-(2,3-dimethylphenyl)-N-(methylsulfonyl)glycinate can be represented using its SMILES notation: OC(=O)CN(S(=O)(=O)C)c1cccc(c1C)C
. This notation indicates the arrangement of atoms within the molecule, including functional groups such as carboxylic acid (OC(=O)), amine (CN), and sulfonyl (S(=O)(=O)).
This structural data provides insights into the compound's reactivity and potential interactions with biological systems .
Methyl N-(2,3-dimethylphenyl)-N-(methylsulfonyl)glycinate can participate in various chemical reactions due to its functional groups. Key reactions may include:
These reactions are essential for understanding how this compound can be utilized in synthetic chemistry or biological applications .
The mechanism of action for methyl N-(2,3-dimethylphenyl)-N-(methylsulfonyl)glycinate is not fully elucidated but is believed to involve interactions at the molecular level with specific enzymes or receptors. The presence of the methylsulfonyl group suggests potential inhibitory effects on certain biological pathways, possibly influencing metabolic processes or signaling pathways within cells.
Research into its biological activity indicates that it may act as a modulator or inhibitor in enzymatic reactions, although detailed studies are necessary to clarify these interactions .
Methyl N-(2,3-dimethylphenyl)-N-(methylsulfonyl)glycinate exhibits several notable physical and chemical properties:
These properties are crucial for determining how this compound can be handled in laboratory settings and its suitability for various applications .
Methyl N-(2,3-dimethylphenyl)-N-(methylsulfonyl)glycinate has several potential applications across different scientific fields:
These applications highlight the compound's versatility and importance in ongoing research efforts across multiple disciplines .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: